The synthesis of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride typically involves several key steps:
Industrial production methods may involve optimized conditions, including continuous flow reactors and automated synthesis techniques to ensure high yield and purity .
The molecular structure of (S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride can be represented as follows:
The compound features a double bond between the second and third carbon atoms of the butyl chain, contributing to its reactivity and potential biological activity . The presence of the chlorine atom on the aromatic ring enhances lipophilicity, which may influence its interaction with biological targets .
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution processes .
Property | Data |
---|---|
Molecular Formula | |
Molecular Weight | 181.66 g/mol |
IUPAC Name | (S)-1-(2-chlorophenyl)but-3-en-1-amine hydrochloride |
InChI | InChI=1S/C10H12ClN.ClH/c1-2-5-10(12)8-6-3-4-7-9(8)11;/h2-4,6-7,10H,1,5,12H2;1H/t10-/m0./s1 |
InChI Key | YNEWNIVVXVEYIO-UHFFFAOYSA-N |
Appearance | Solid |
The physical properties indicate that it is stable under standard conditions but should be stored in a cool, dark place to maintain integrity .
(S)-1-(2-Chlorophenyl)but-3-en-1-amine hydrochloride has significant applications in scientific research:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0